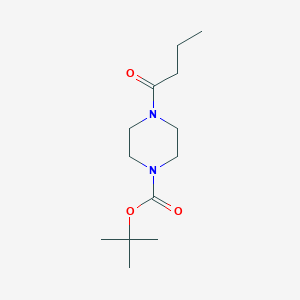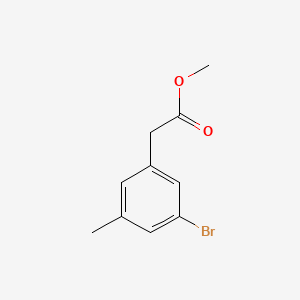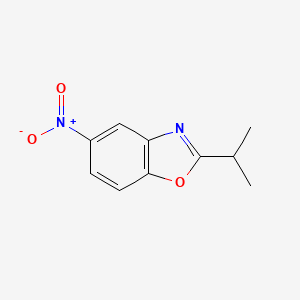
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol, also known as 2-methyl-1-propanol, is a synthetic compound used in a variety of applications. It is a colorless liquid with a mild, sweet odor and a boiling point of 97.6 °C. In the laboratory, it is used as a solvent, a reagent, and a starting material for synthesizing other compounds. In the pharmaceutical industry, it is used as an intermediate for the synthesis of drugs. In the food industry, it is used as a preservative and flavoring agent. In the agricultural industry, it is used as a pesticide.
Aplicaciones Científicas De Investigación
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol has a variety of scientific research applications. It is used as a solvent for the synthesis of organic compounds and as a reagent in organic synthesis. It is also used as a starting material for the synthesis of other compounds, such as derivatives of pyrrolidin-3-ol. In addition, it has been used to study the effects of solvents on the reactivity of organic compounds.
Mecanismo De Acción
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol acts as a solvent in organic reactions. It is able to dissolve a wide range of organic compounds, including those with polar and non-polar functional groups. The solubility of the compound in a reaction mixture depends on the polarity of the solvent and the nature of the solute.
Biochemical and Physiological Effects
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol is not known to have any significant biochemical or physiological effects. It is not considered to be toxic or mutagenic, and it is not known to interact with other compounds or drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol has several advantages as a solvent in laboratory experiments. It is relatively inexpensive, non-toxic, and has a low boiling point. It is also miscible with water, which makes it useful for the synthesis of water-soluble compounds. However, it has some limitations. It is not very volatile, so it can be difficult to remove from a reaction mixture. In addition, it is not very soluble in some organic solvents, so it can be difficult to use in reactions that require the use of a polar solvent.
Direcciones Futuras
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol has a variety of potential applications in the future. It can be used as a starting material for the synthesis of other compounds, such as derivatives of pyrrolidin-3-ol. It can also be used as a solvent for the synthesis of organic compounds, and as a reagent in organic synthesis. In addition, it can be used to study the effects of solvents on the reactivity of organic compounds. Finally, it can be used as a preservative and flavoring agent in the food industry, and as a pesticide in the agricultural industry.
Métodos De Síntesis
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol can be synthesized by the reaction of (3S)-1-(2-methylpropyl)pyrrolidin-3-olropanol with pyrrolidin-3-ol. This reaction is catalyzed by a base, such as potassium hydroxide, and proceeds in two steps. In the first step, the hydroxyl group of the (3S)-1-(2-methylpropyl)pyrrolidin-3-olropanol is protonated by the base, forming an alkoxide ion. In the second step, the alkoxide ion reacts with the pyrrolidin-3-ol to form the desired product.
Propiedades
IUPAC Name |
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMHLNVPUQWOG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)
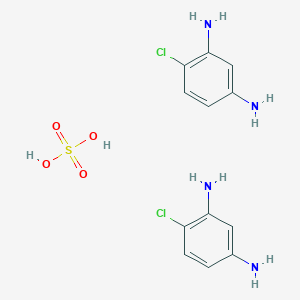
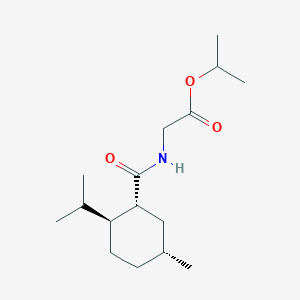
![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)
![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)



![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
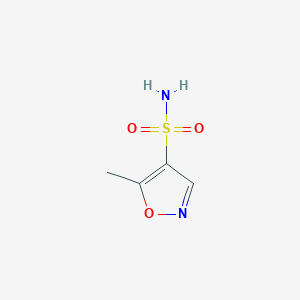
![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
